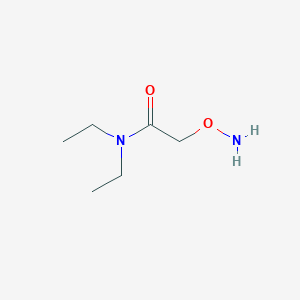

Acetamide,2-(aminooxy)-N,N-diethyl-

Description

Significance of the Aminooxy Functional Group in Organic Synthesis and Chemical Biology

The aminooxy group (-ONH2) is a powerful tool in the arsenal (B13267) of organic chemists and chemical biologists. Its significance stems primarily from its enhanced nucleophilicity compared to a standard amine group, a phenomenon known as the "alpha effect". acs.orgnih.gov This heightened reactivity allows the aminooxy moiety to readily and chemoselectively react with aldehydes and ketones under mild, often aqueous, conditions to form a highly stable oxime linkage. louisville.edunih.gov This reaction, known as oximation, is a cornerstone of "click chemistry" due to its efficiency, selectivity, and the stability of the resulting bond, which is significantly more resistant to hydrolysis than imines or hydrazones. louisville.edunih.goviris-biotech.de

In the realm of chemical biology, this selective ligation strategy is invaluable for bioconjugation. Researchers have utilized aminooxy-functionalized molecules to attach probes, tags, or therapeutic agents to biomolecules like proteins, carbohydrates, and nucleic acids that contain or can be modified to contain a carbonyl group. acs.orgnih.govnih.gov This has enabled the development of sophisticated tools for studying biological processes, such as the creation of neo-glycopeptides for investigating glycosylation patterns and the assembly of large proteins from smaller fragments. iris-biotech.de The ability to form stable linkages under biologically compatible conditions makes the aminooxy group a critical component in the design of complex biological probes and therapeutic constructs. nih.gov

Overview of N,N-Dialkylacetamides as Versatile Chemical Scaffolds

The N,N-diethylacetamide core of the target molecule belongs to the broader class of N,N-dialkylacetamides. These are tertiary amides derived from acetic acid and are recognized for their utility as scaffolds in medicinal chemistry and materials science. allen.innih.gov Unlike primary or secondary amides, tertiary amides like N,N-diethylacetamide lack an N-H bond, which prevents them from acting as hydrogen bond donors and can influence their solubility and reactivity profiles.

N,N-diethylacetamide itself is a well-characterized compound used as a solvent and has been studied in various chemical contexts. nih.govnist.gov More broadly, the acetamide (B32628) framework is a common feature in numerous biologically active molecules and pharmaceuticals. scribd.comarchivepp.comnih.gov Its derivatives have been investigated for a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. archivepp.comnih.govontosight.ai The stability of the amide bond, coupled with the potential for substitution at both the acetyl and nitrogen positions, makes the acetamide structure a reliable and adaptable platform for building complex molecules with diverse functions. nih.gov The diethyl groups on the nitrogen atom can also influence the compound's lipophilicity and steric profile, which are critical parameters in drug design.

Historical Context of Aminooxy Acetamide Derivatives in Research

While specific historical milestones for Acetamide, 2-(aminooxy)-N,N-diethyl- are not prominent in the literature, the development of its parent structures is well-documented. The fundamental reactivity of the aminooxy group was explored in the mid-20th century, with the "alpha effect" being described by Jencks, Carriuolo, Edwards, and Pearson, which laid the theoretical groundwork for its use in synthesis. acs.orgnih.gov The concept of using this selective reactivity for ligation, particularly in a biological context, gained significant traction with the rise of bioorthogonal and click chemistry in the late 20th and early 21st centuries. acs.org

Acetamide itself has been a known compound for over a century, with its derivatives being integral to the development of early pharmaceuticals and industrial chemicals. wikipedia.org The synthesis of various N-substituted acetamide derivatives has been a long-standing practice in organic chemistry. researchgate.netgoogle.com The conceptual combination of these two moieties—the aminooxy group and the N,N-diethylacetamide scaffold—is a logical progression, aiming to create a bifunctional molecule that can be used as a building block or a functional probe. Research into related structures, such as other aminooxy-containing linkers and various acetamide-based therapeutic agents, provides a rich historical and scientific backdrop for understanding the potential of this specific compound class. nih.govontosight.ai

Scope and Academic Relevance of Acetamide, 2-(aminooxy)-N,N-diethyl- in Modern Chemistry

The academic relevance of Acetamide, 2-(aminooxy)-N,N-diethyl- lies in its potential as a versatile building block for synthesis and chemical biology. Its structure suggests several avenues for research. The terminal aminooxy group provides a reactive handle for conjugation to any aldehyde- or ketone-containing molecule. This could include fluorescent dyes, affinity tags (like biotin), polymers, or biomolecules. The N,N-diethylacetamide portion of the molecule provides a stable, lipophilic core that can be further functionalized or used to tune the solubility and pharmacokinetic properties of the resulting conjugate.

Given the lack of extensive direct research on this specific compound, its primary relevance is as a potential tool for researchers. For example, it could be used to:

Develop novel probes for imaging or pull-down assays by attaching it to a reporter molecule.

Create new drug-linker systems in medicinal chemistry.

Serve as a monomer or functionalizing agent in materials science for creating smart polymers that can react with carbonyl compounds.

The study of its synthesis and reactivity would also be of academic interest, providing insights into the interplay of the two functional groups within the same molecule.

Predicted Properties and Potential Applications

Due to the limited specific data on Acetamide, 2-(aminooxy)-N,N-diethyl-, the following tables are generated based on the known properties of its constituent parts and related molecules.

Table 1: Predicted Physicochemical Properties of Acetamide, 2-(aminooxy)-N,N-diethyl-

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C6H14N2O2 | Sum of atoms in the structure |

| Molecular Weight | ~146.19 g/mol | Calculated from the molecular formula |

| Key Functional Groups | Aminooxy (-ONH2), Tertiary Amide (-CON(C2H5)2) | Structural analysis |

| Reactivity | Highly reactive towards aldehydes and ketones | Based on the known chemoselectivity of the aminooxy group. louisville.edunih.gov |

| Solubility | Likely soluble in a range of organic solvents | Based on the properties of N,N-diethylacetamide. nist.gov |

Table 2: Potential Research Applications of Aminooxy Scaffolds

| Application Area | Description of Use | Relevant Compounds/Techniques |

| Bioconjugation | Labeling of proteins, carbohydrates, or other biomolecules containing carbonyl groups for detection or purification. | Aminooxy-biotin, Aminooxy-fluorescent dyes. nih.gov |

| Drug Development | Formation of stable drug-linker conjugates or prodrugs that release an active compound upon a specific chemical trigger. | Acetamide derivatives in therapeutics, oxime-linked drugs. archivepp.com |

| Materials Science | Functionalization of polymer surfaces or nanoparticles to create materials with reactive coatings. | Thiol-terminated aminooxy linkers for gold nanoparticles. louisville.edu |

| Synthetic Chemistry | Use as a building block to introduce a reactive handle for subsequent elaboration into more complex molecules. | Oximation as a "click" reaction for molecular assembly. acs.orgnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-aminooxy-N,N-diethylacetamide |

InChI |

InChI=1S/C6H14N2O2/c1-3-8(4-2)6(9)5-10-7/h3-5,7H2,1-2H3 |

InChI Key |

LKWDOAJTWUJMEP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CON |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Acetamide, 2 Aminooxy N,n Diethyl

Other Key Reactions of the Acetamide (B32628), 2-(aminooxy)-N,N-diethyl- Scaffold

The reactivity of the Acetamide, 2-(aminooxy)-N,N-diethyl- scaffold is characterized by the interplay of its three core functional components: the aminooxy group, the tertiary amide, and the N,N-diethyl moiety. Beyond reactions centered on the primary aminooxy functionality, the amide bond and the diethylamino group exhibit distinct chemical behaviors that are crucial to understanding the molecule's stability, metabolic fate, and potential for further functionalization.

Research into α-sulfamate acetamides reveals that they can act as electrophiles, with their reactivity being tunable based on the substitution pattern. nih.gov These compounds exhibit greater metabolic stability compared to conventional electrophiles like chloroacetamides. nih.gov The amide bond in such structures can be susceptible to hydrolysis under strong acidic or basic conditions, though it is generally stable at physiological pH. The stability of the amide can be influenced by the neighboring aminooxy group, which may affect the electrophilicity of the carbonyl carbon.

Studies comparing different α-substituted acetamides show significant differences in their reactivity towards biological nucleophiles like glutathione (B108866) (GSH). nih.gov For instance, the half-life of various model compounds demonstrates a wide range of stability, which can be modulated by the leaving group at the α-position. Aryl-substituted and secondary amine-substituted sulfamates, for example, show drastically lower reactivity. nih.gov This suggests that the amide bond's stability is intrinsically linked to the reactivity of the adjacent α-substituent.

| Compound Type | Relative Reactivity | Key Findings |

|---|---|---|

| α-Chloroacetamide | High | Serves as a benchmark for high reactivity towards thiols. |

| α-Sulfonate Acetamides | Moderate to High | Less reactive than chloroacetamides but still possess significant electrophilicity. |

| α-Sulfamate Acetamides (unsubstituted) | Moderate | Generally an order of magnitude less reactive than corresponding chloroacetamides. nih.gov |

| Aryl-substituted α-Sulfamate Acetamides | Low | Demonstrate drastically lower reactivity, indicating electronic effects play a major role. nih.gov |

This table summarizes findings from studies on analogous compounds to infer the potential reactivity profile of the acetamide moiety in the title compound.

The N,N-diethylamino group is a common motif in pharmacologically active molecules and is primarily susceptible to metabolic transformations. The principal reactions involving this moiety are oxidative N-dealkylation and, to a lesser extent, N-oxidation.

Oxidative N-Dealkylation: This is a major metabolic pathway for compounds containing N,N-diethylamino groups. nih.gov The reaction is typically catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2D6 and other isoforms, which are abundant in the liver. nih.govwikipedia.org The mechanism proceeds through the following steps:

α-Carbon Hydroxylation: A CYP enzyme abstracts a hydrogen atom from one of the carbons alpha to the nitrogen, followed by hydroxyl radical rebound to form an unstable carbinolamine intermediate. nih.gov

Spontaneous Cleavage: The carbinolamine intermediate spontaneously decomposes. nih.gov

Product Formation: This decomposition yields an N-deethylated acetamide (N-ethyl-2-(aminooxy)acetamide) and acetaldehyde. nih.gov

This process can occur sequentially, potentially leading to the removal of both ethyl groups to form the primary amine. Such metabolic N-dealkylation has been documented for the related compound N,N-diethylacetamide. nih.gov The removal of alkyl groups can significantly alter the pharmacological and physicochemical properties of the parent molecule. nih.gov

N-Oxidation: While more common for tertiary amines, N-oxidation can also occur at the diethylamino moiety, leading to the formation of an N-oxide. This pathway is also typically mediated by CYP enzymes or flavin-containing monooxygenases (FMOs). nih.gov

Investigating Reactive Intermediates in Aminooxy Acetamide Chemistry

The chemistry of aminooxy compounds can involve the formation of highly reactive intermediates, which are often key to understanding their reaction mechanisms. nih.govresearchgate.netresearchgate.net For the Acetamide, 2-(aminooxy)-N,N-diethyl- scaffold, the aminooxy group is the primary source of such transient species, particularly nitroxyl (B88944) radicals and potentially nitrenium ions under specific conditions.

Nitroxyl Radicals: The aminooxy group (-ONH₂) is the hydroxylamine (B1172632) form corresponding to a nitroxyl radical (also known as an aminoxyl radical, >NO•). Under oxidative conditions, the aminooxy group can undergo a one-electron oxidation to form a nitroxyl radical. chem-station.comresearchgate.net

R-ONH₂ → [Oxidation] → R-ONH• + H⁺ + e⁻

These nitroxyl radicals can be remarkably stable, especially when sterically hindered, as seen in the well-known catalyst TEMPO. chem-station.com The formation of such radical intermediates can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect species with unpaired electrons. researchgate.netmdpi.com In some systems, these radicals act as potent oxidation catalysts themselves or can be generated from hydroxylamines using co-catalysts. chem-station.comresearchgate.net The redox potential and subsequent reactivity of these radicals can be tuned by modifying their chemical structure. chem-station.com

Nitrenium Ions: In acidic conditions, related N-hydroxy and N-acetoxy compounds have been shown to generate nitrenium ion intermediates. rsc.org For example, the acid-catalyzed solvolysis of O-alkyl N-acetoxybenzohydroxamates can proceed via a discrete nitrenium ion. rsc.org While less common for simple aminooxy groups, it is mechanistically plausible that under strongly acidic conditions, protonation of the aminooxy group followed by loss of water could lead to a highly reactive nitrenium-like species, which would rapidly react with any available nucleophiles.

Investigating these transient species is challenging due to their short lifetimes. Modern analytical techniques, particularly mass spectrometry coupled with specialized ionization methods, are increasingly used to detect and characterize reactive intermediates directly from solution, providing invaluable mechanistic insights. researchgate.net

Applications of Acetamide, 2 Aminooxy N,n Diethyl in Advanced Chemical Synthesis

Utilization as a Transient Directing Group in C-H Activation Reactions

To overcome this limitation, the concept of transient directing groups has emerged. nih.gov This approach involves the in-situ, reversible formation of a directing group from a functional group already present in the substrate. snnu.edu.cn The transient directing group guides the catalyst to the desired C-H bond, and after the transformation is complete, it is cleaved, regenerating the initial functional group. This strategy avoids discrete protection and deprotection steps, enhancing atom and step economy.

The aminooxy moiety of Acetamide (B32628), 2-(aminooxy)-N,N-diethyl- makes it a candidate for serving as a precursor to a transient directing group. The aminooxy group can react reversibly with a ketone or aldehyde on a substrate molecule to form an oxime in the reaction mixture. This in-situ-formed oxime can then act as a directing group, coordinating to a transition metal and facilitating the activation of a nearby C-H bond (typically at the ortho-position of an aromatic ring or the β- or γ-position of an aliphatic chain). The formation of stable five- or six-membered metallacycle intermediates is a key factor in the success of such reactions. snnu.edu.cn

While the use of oximes and other ketone derivatives as transient directing groups is a well-established principle in C-H activation, a detailed search of scientific literature did not yield specific studies where Acetamide, 2-(aminooxy)-N,N-diethyl- was explicitly employed for this purpose. The research in this area has utilized a variety of other amino-containing reagents to generate transient imine or oxime directing groups.

Table 1: Examples of Reagents Used to Form Transient Directing Groups in C-H Activation

| Reagent Modifier | Substrate Functional Group | Resulting Transient Directing Group | Metal Catalyst (Example) |

| Amino Acids | Ketone | Enamine | Rhodium(I) |

| Anilines | Aldehyde/Ketone | Imine | Rhenium(I), Rhodium(III) |

| Sulfonamides | Imine | Gem-diamine | Ruthenium(II) |

| Hydroxylamines | Aldehyde/Ketone | Oxime | (Not specified in searches) |

This table illustrates the general principle with examples of modifier types; specific research on Acetamide, 2-(aminooxy)-N,N-diethyl- is not available in the cited literature.

Role in Constructing Complex Molecular Architectures via Oxime Ligation

Oxime ligation is a highly efficient and chemoselective reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with a ketone or aldehyde. nih.gov This reaction is a cornerstone of bioorthogonal chemistry, meaning it can proceed in complex biological environments without interfering with native biochemical processes. univie.ac.at Its reliability, mild reaction conditions (typically in aqueous media), and the stability of the resulting oxime linkage have led to its widespread use in constructing complex molecular architectures. nih.govunivie.ac.at

Applications of oxime ligation are diverse and include:

Bioconjugation: Attaching molecules such as polymers (e.g., PEGylation), labels (e.g., fluorophores), or drugs to proteins and peptides. nih.gov

Peptide and Protein Modification: Creating peptide dendrimers, protein-protein probes, and modifying disulfide-rich peptides. nih.govunivie.ac.at

Biomaterial Engineering: Forming hydrogels for applications in tissue engineering and drug delivery. univie.ac.at

Radiotracer Development: Synthesizing PET tracers for medical imaging, where the rapid and efficient nature of the ligation is crucial for working with short-lived isotopes like ¹⁸F. nih.gov

The core utility of Acetamide, 2-(aminooxy)-N,N-diethyl- in this context lies in its terminal aminooxy group (H₂N-O-). This group is the nucleophilic component in the oxime ligation reaction. The compound can be used to introduce a diethylacetamide moiety onto a larger molecule that bears an aldehyde or ketone group. The reaction is often catalyzed by aniline (B41778) or its derivatives, which can accelerate the ligation significantly, allowing for complete conversion within minutes in some cases. nih.govunivie.ac.at

Although the aminooxy functionality makes Acetamide, 2-(aminooxy)-N,N-diethyl- an ideal candidate for oxime ligation strategies, specific published examples detailing its use in the synthesis of complex molecular architectures were not identified in a comprehensive literature search. The field predominantly features studies using other aminooxy-containing reagents tailored for specific applications, such as aminooxy-functionalized PEG or fluorescent dyes. nih.gov

Application in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov Cascade (or domino) reactions are related processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates.

The structural features of Acetamide, 2-(aminooxy)-N,N-diethyl- suggest its potential as a building block in MCRs. The aminooxy group can act as a nucleophile, and the amide portion of the molecule could participate in or influence subsequent cyclization or rearrangement steps. For example, in a hypothetical MCR, the aminooxy group could react with an aldehyde component to form an oxime intermediate, which could then be trapped by a third component in the reaction mixture.

While various acetamide derivatives have been successfully employed in MCRs, specific applications of Acetamide, 2-(aminooxy)-N,N-diethyl- are not documented in the available literature. For instance, other N,N-diethyl-substituted amides, such as N,N-diethyl-3-oxobutanamide, have been used in three-component reactions to synthesize complex heterocyclic systems. nih.gov Similarly, other amino-containing compounds are central to well-known MCRs like the Ugi and Strecker reactions. The unique combination of an aminooxy and a diethylamide group in the target compound remains an unexplored area within the context of MCRs and cascade transformations.

Integration into Supramolecular Assemblies and Dynamic Covalent Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. A powerful subset of this field is dynamic covalent chemistry (DCC), which utilizes reversible covalent reactions to form complex structures under thermodynamic control. nih.gov This "error-checking" capability allows the system to self-correct and assemble into the most stable architecture.

Reversible reactions suitable for DCC include the formation of imines, hydrazones, disulfides, and oximes. The reaction between an aminooxy group and an aldehyde or ketone to form an oxime is a prime example of a dynamic covalent bond. This reaction is reversible, typically under acidic conditions, allowing for the components to associate and dissociate until a thermodynamically favored product is formed.

Therefore, Acetamide, 2-(aminooxy)-N,N-diethyl- is a highly promising building block for the construction of dynamic covalent systems. It could be combined with molecules containing multiple aldehyde or ketone groups to form:

Macrocycles: By reacting with a dialdehyde (B1249045) or diketone.

Molecular Cages or Capsules: By reacting with trigonal or tetrahedral core molecules bearing multiple carbonyl functionalities.

Dynamic Polymers or Gels: Where the reversible oxime linkages provide stimuli-responsive properties.

Despite this strong theoretical potential, a review of the current scientific literature did not reveal any published work describing the integration of Acetamide, 2-(aminooxy)-N,N-diethyl- into supramolecular assemblies or dynamic covalent systems. The exploration of its utility in this cutting-edge area of chemistry remains an open field for future research.

Role of Aminooxy Acetamide Derivatives in Chemical Biology and Material Science Research

Bioconjugation Strategies Employing Aminooxy Functionality

Bioconjugation, the process of linking molecules to proteins, peptides, or other biomolecules, has been significantly advanced by the use of aminooxy acetamide (B32628) derivatives. escholarship.org The formation of a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone) is a key reaction in this field. biotium.com

Protein and Cell Surface Engineering via Oxime Conjugation

The specific and robust nature of oxime ligation has made it a widely adopted strategy for peptide and protein bioconjugation. nih.gov This method allows for the site-specific modification of proteins, which is crucial for maintaining their biological activity. escholarship.orgresearchgate.net By introducing aldehyde or ketone functionalities into proteins, researchers can precisely attach aminooxy-functionalized molecules. nih.gov This can be achieved through various techniques, including the site-specific oxidation of N-terminal serine or threonine residues. nih.gov

This approach has been successfully used to engineer cell surfaces, enabling the attachment of various functional groups to probe or modulate cellular processes. The ability to control the location of conjugation ensures that the resulting biomolecules have well-defined structures and functions, which is essential for creating reliable biosensors and therapeutic agents. escholarship.orgresearchgate.net

Site-Specific Derivatization of Biomolecules (e.g., Glycans, Nucleosides)

The utility of aminooxy acetamides extends to the site-specific modification of other important biomolecules like glycans and nucleosides. nih.gov For instance, the carbohydrate portions of glycoproteins can be oxidized to generate aldehyde groups, which can then be specifically targeted by aminooxy-functionalized dyes or other probes. biotium.com This is particularly useful for labeling antibodies at their glycosylation sites, offering an alternative to methods that target amine groups and might interfere with antigen binding. biotium.com

In the realm of nucleic acids, aminooxy click chemistry has been employed to synthesize modified nucleoside building blocks. nih.govacs.org These building blocks can be incorporated into oligonucleotides during solid-phase synthesis, allowing for the attachment of various ligands with high precision. acs.org This strategy has been used to create bivalent and bis-hetero-ligand presentations on oligonucleotides, which can enhance their therapeutic potential. nih.gov

Development of Derivatization Reagents in Analytical Research

In analytical chemistry, derivatization is a key technique used to modify analytes to improve their detection and separation. Aminooxy acetamide derivatives have emerged as powerful derivatizing agents, particularly for the analysis of carbonyl-containing compounds. nih.gov

Aminooxy Acetamides as Tags for Carbonyl Metabolite Detection

The metabolome contains a vast array of molecules, many of which are chemically unstable or present at low concentrations, posing significant analytical challenges. nih.gov A targeted approach focusing on metabolites with specific functional groups, such as the carbonyls found in ketones and aldehydes, has proven effective. nih.gov Aminooxy-containing reagents are used to "tag" these carbonyl metabolites, forming stable oxime derivatives that are more amenable to analysis. louisville.edunih.gov

This chemoselective tagging allows for the quantitative profiling of carbonyl metabolites directly from complex biological extracts. nih.gov For example, a method utilizing an aminooxy-containing quaternary ammonium (B1175870) tag has been shown to effectively derivatize both stable and labile carbonyl compounds in tissues and cells. nih.gov

Enhancement of Mass Spectrometry Sensitivity through Aminooxy Derivatization

Mass spectrometry (MS) is a powerful analytical technique, but the ionization efficiency of some analytes can be low, limiting sensitivity. nih.gov Derivatization with reagents that introduce a readily ionizable group can significantly enhance the MS signal. nih.govnih.govnih.gov

Aminooxy derivatization has been shown to greatly increase the sensitivity of electrospray ionization mass spectrometry (ESI-MS) for the detection of carbonyl compounds. nih.gov By incorporating a permanently charged moiety, such as a quaternary ammonium group, into the aminooxy reagent, the resulting oxime derivatives exhibit significantly improved ionization efficiency. nih.gov This leads to lower limits of quantification, with some methods achieving detection in the nanomolar to femtomolar range. nih.govnih.gov This enhanced sensitivity is critical for the analysis of low-abundance metabolites in biological samples. nih.gov

Design of Aminooxy Acetamide-Based Linkers and Cross-Linkers

The ability of the aminooxy group to form stable linkages has led to the design of a variety of bifunctional linkers and cross-linkers for connecting different molecular entities. nih.govgoogle.com These reagents typically contain an aminooxy group at one end and another reactive functional group at the other, allowing for the stepwise and controlled assembly of complex molecular architectures. nih.govnih.gov

These linkers can be used to attach molecules to solid surfaces, create flexible spacers between two molecules, or assemble multivalent constructs. researchgate.netnih.gov For instance, hydrophilic aminooxy linkers have been synthesized to facilitate the conjugation of molecules in aqueous environments, which is crucial for many biological applications. nih.govcsus.edu The development of trivalent aminooxy cores allows for the creation of multivalent bioconjugates, which can be used to study multivalent binding interactions, such as those between proteins and carbohydrates. nih.gov The design of such cross-linkers has also been explored for identifying protein-protein interactions and elucidating the structure of protein complexes. nih.govresearchgate.net The chemoselective nature of the oxime ligation allows for the use of unprotected building blocks, simplifying the synthesis of these complex conjugates. nih.govresearchgate.net

Application in the Synthesis of Novel Polymeric Materials with Dynamic Bonds

The development of advanced polymeric materials with tailored properties, such as self-healing capabilities and responsiveness to external stimuli, is a burgeoning area of materials science. A key strategy in designing these "smart" materials involves the incorporation of dynamic covalent bonds into the polymer architecture. Aminooxy acetamide derivatives, as a class of molecules, are instrumental in this field due to their ability to form oxime linkages, a type of dynamic covalent bond. This section explores the application of aminooxy acetamide derivatives in the synthesis of novel polymeric materials with these dynamic properties.

The fundamental reaction underpinning this application is the condensation of an aminooxy group (-ONH₂) with an aldehyde or a ketone to form an oxime bond (-O-N=C). This reaction is highly efficient, often proceeds under mild, catalyst-free conditions, and produces water as the only byproduct, aligning with the principles of green chemistry. Crucially, the resulting oxime linkage is reversible under specific conditions, such as changes in pH or the presence of a competing aminooxy or carbonyl compound. This dynamic nature allows for the cleavage and reformation of the bonds, imparting unique functionalities to the polymeric materials.

One significant application of this chemistry is in the creation of self-healing polymers. These materials can repair damage by reforming crosslinks that were severed. When a polymer network is crosslinked with oxime bonds, a fracture in the material can be "healed" by bringing the broken surfaces into contact and applying a stimulus, such as heat or a change in pH, which facilitates the bond exchange and reformation across the interface, restoring the material's integrity.

Furthermore, aminooxy acetamide derivatives are employed in the fabrication of stimuli-responsive hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By using oxime linkages as crosslinkers, the mechanical properties and swelling behavior of the hydrogel can be tuned by external triggers. For instance, a change in the acidity of the surrounding environment can lead to the dissociation of the oxime crosslinks, causing the hydrogel to dissolve or "de-gel." This property is particularly valuable for applications in drug delivery, where the hydrogel can release an encapsulated therapeutic agent in response to a specific biological signal.

The synthesis of reconfigurable and recyclable thermosets is another area where aminooxy acetamide derivatives play a crucial role. Traditional thermosets are permanently crosslinked, making them difficult to reprocess or recycle. In contrast, thermosets with dynamic oxime crosslinks can be broken down into a malleable state upon heating, allowing them to be reshaped and then re-crosslinked upon cooling. This "vitrimeric" behavior enables the recycling and reprocessing of these materials, contributing to a more sustainable polymer economy.

Computational and Theoretical Studies on Aminooxy Acetamide Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely applied to determine the structural and electronic properties of organic compounds, including acetamide (B32628) derivatives. nih.gov By employing functionals like Becke's three-parameter hybrid functional (B3LYP) with basis sets such as 6-31G(d) or 6-311+G(d,p), researchers can perform geometry optimizations to find the most stable molecular structures. nih.govresearchgate.netnih.gov

These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional geometry. Beyond the structure, DFT provides a detailed picture of the electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to understand charge distribution and intramolecular interactions, such as charge transfer between donor and acceptor orbitals. nih.gov This analysis helps in identifying the nature of chemical bonds and the delocalization of electron density within the molecule. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For instance, the oxygen atoms in a molecule often show negative potential, indicating they are likely sites for electrophilic reactions. nih.gov

Table 1: Representative DFT-Calculated Properties for an Aminooxy Acetamide System

| Property | Description | Typical Calculated Value/Finding |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D structure. | Provides specific bond lengths (e.g., C=O, C-N) and angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |

| NBO Charges | Calculated atomic charges based on NBO analysis. | Reveals charge distribution across the molecule. nih.gov |

Molecular Dynamics Simulations of Acetamide, 2-(aminooxy)-N,N-diethyl- Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com This approach allows for the investigation of how a molecule like Acetamide, 2-(aminooxy)-N,N-diethyl- interacts with its environment, such as solvent molecules or larger biological structures. dovepress.comresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities. dovepress.com

These simulations can reveal detailed information about intermolecular interactions, including hydrogen bonding, which plays a critical role in the structuring of liquids and the binding of molecules. researchgate.net Key analyses performed on MD simulation trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of a molecule, and the Radial Distribution Function (RDF) to understand the local structure and coordination of molecules. dovepress.com For example, an MD study on acetamide in an electrolyte solution showed that Li+ cations prefer to coordinate with carbonyl oxygen atoms of acetamide and sulfonyl oxygen atoms of the anion. researchgate.net Such simulations are invaluable for understanding solvation effects and the behavior of molecules in complex mixtures. researchgate.netbiorxiv.org

Table 2: Typical Parameters for an MD Simulation of an Acetamide System

| Parameter | Description | Example Setting |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic conditions. | NVT (constant Number of particles, Volume, Temperature) biorxiv.org |

| Simulation Time | The total duration of the simulated physical time. | 50-100 nanoseconds (ns) dovepress.com |

| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |

| Boundary Conditions | Conditions applied to the simulation box to mimic a larger system. | Periodic Boundary Conditions (PBC) researchgate.net |

| Temperature/Pressure | Thermodynamic conditions maintained during the simulation. | 300 K / 1 bar |

Mechanistic Elucidation through Computational Modeling of Reaction Pathways

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states (TS). arxiv.org Quantum mechanics (QM) methods, often in combination with molecular mechanics (MM) in QM/MM approaches, are used to calculate the energies associated with these different states. nih.gov

The determination of transition state structures is a key goal, as the energy barrier associated with the TS (the activation energy) governs the reaction rate. arxiv.org Computational toolkits have been developed to automate the process of finding transition states for new reactions based on known ones. arxiv.org These studies can provide a step-by-step understanding of bond-breaking and bond-forming events. For a compound like Acetamide, 2-(aminooxy)-N,N-diethyl-, computational modeling could be used to explore its synthetic routes, such as the reaction between a suitable ketone and hydroxylamine (B1172632) to form an oxime, which can then be further functionalized. archivepp.com It can also predict its reactivity and potential degradation pathways. nih.gov

Conformation Analysis of Aminooxy Acetamide Derivatives

DFT calculations are frequently used to perform conformational analysis. nih.gov By systematically rotating key dihedral angles and performing geometry optimization and energy calculations for each resulting structure, a potential energy landscape can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers (e.g., trans and cis isomers), and energy maxima, which correspond to transition states between conformers. nih.gov A study on the drug thiothixene, for example, used DFT to show that the cis structure is slightly more stable than the trans structure. nih.gov For Acetamide, 2-(aminooxy)-N,N-diethyl-, conformational analysis would be important to understand the preferred orientation of the diethylamino and aminooxy groups, which would influence its steric and electronic profile.

Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Probe Design (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their measured activity. nih.govnih.gov The goal of QSAR is to develop models that can predict the activity of new, unsynthesized molecules, thereby guiding the design of compounds with desired properties, such as chemical probes. nih.govnih.gov

In a QSAR study, a set of molecules with known activities is used as a training set. nih.gov For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure, including physicochemical properties (e.g., lipophilicity), electronic properties (e.g., atomic charges from DFT), and steric properties (e.g., molecular volume). archivepp.com Statistical methods, such as multivariable linear regression, are then used to build a mathematical equation that correlates the descriptors with the activity. nih.gov These models allow for the screening of virtual libraries of compounds to prioritize which ones to synthesize for testing. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability nih.gov |

| Topological | Wiener Index | Molecular branching and size. |

| Physicochemical | LogP (Octanol-water partition coefficient) | Lipophilicity/hydrophobicity. archivepp.com |

| Steric/Geometrical | Molecular Volume | The size and shape of the molecule. |

| Constitutional | Molecular Weight | The mass of the molecule. |

| BCUT Descriptors | BELe6, BELp8 | Based on eigenvalues of a modified connectivity matrix. nih.gov |

Future Research Directions and Unexplored Avenues in Acetamide, 2 Aminooxy N,n Diethyl Chemistry

Expansion of Scope in Directed C-H Functionalization Reactions

The acetamido group is a well-established directing group in transition-metal-catalyzed C-H functionalization, facilitating the selective activation of otherwise inert C-H bonds. rsc.orgrsc.orgnih.gov The presence of the N,N-diethyl acetamide (B32628) moiety in Acetamide, 2-(aminooxy)-N,N-diethyl- offers a robust platform for directing such reactions. Future research is poised to expand the scope of these reactions in several key areas.

One promising avenue lies in the exploration of remote C-H functionalization. While ortho-directing effects of amide groups are well-documented, the development of catalytic systems that can achieve meta or para-selective functionalization remains a significant challenge and a frontier in the field. nih.gov The specific steric and electronic properties of the N,N-diethyl acetamide group could be leveraged to design new catalysts that favor distal C-H activation, thereby opening up new synthetic pathways to novel molecular architectures.

Furthermore, the development of more sustainable and efficient catalytic systems for C-H functionalization is a continuous effort. rsc.org Future work could focus on utilizing earth-abundant, first-row transition metals like cobalt, nickel, and copper in conjunction with Acetamide, 2-(aminooxy)-N,N-diethyl-, moving away from the often-used precious metals like palladium and rhodium. rsc.org The unique coordination properties of the diethyl acetamide group may prove beneficial in stabilizing these more reactive base-metal catalysts.

A critical aspect of directed C-H functionalization is the subsequent removal or modification of the directing group. The N,N-diethyl acetamide group in the target molecule presents opportunities for post-functionalization transformations. Research into mild and selective cleavage of this amide bond, or its conversion into other functional groups, would significantly enhance the synthetic utility of this methodology.

Development of Novel Catalytic Systems Utilizing Aminooxy Acetamides

The dual functionality of Acetamide, 2-(aminooxy)-N,N-diethyl- suggests its potential role as a ligand in the development of novel catalytic systems. The acetamide group can act as a coordinating site for a metal center, while the aminooxy group remains available for further reactions or to influence the catalytic environment.

Future research could explore the synthesis of transition metal complexes where Acetamide, 2-(aminooxy)-N,N-diethyl- or its derivatives act as bidentate or monodentate ligands. rsc.org The electronic properties of the aminooxy group could modulate the reactivity of the metal center, potentially leading to catalysts with unique selectivity and activity. For instance, the development of chiral versions of this ligand could open doors to asymmetric catalysis, a cornerstone of modern organic synthesis. nih.gov

Moreover, the aminooxy functionality could be used to anchor these catalytic systems to solid supports or larger molecular scaffolds. This would facilitate catalyst recovery and reuse, a key principle of green chemistry. The development of such heterogeneous catalysts based on aminooxy acetamides could have significant industrial applications.

Innovative Applications in Advanced Material Science

The chemical functionalities present in Acetamide, 2-(aminooxy)-N,N-diethyl- make it a versatile building block for the synthesis of advanced materials. The aminooxy group is known to react readily with aldehydes and ketones to form stable oxime linkages, a reaction that is central to many "click chemistry" applications. acs.orgnih.gov

This reactivity can be harnessed to incorporate the molecule into polymer chains or to functionalize material surfaces. For example, polymers bearing pendant aldehyde or ketone groups could be cross-linked using Acetamide, 2-(aminooxy)-N,N-diethyl-, leading to the formation of novel hydrogels or responsive materials. The N,N-diethyl acetamide portion of the molecule would, in turn, influence the material's bulk properties, such as its solubility and mechanical strength. wikipedia.orgpatsnap.com

Future research in this area could focus on designing and synthesizing polymers and materials with tailored properties by strategically incorporating Acetamide, 2-(aminooxy)-N,N-diethyl-. The ability to introduce both a specific structural motif (the diethyl acetamide) and a reactive handle (the aminooxy group) in a single step is a powerful tool for materials scientists.

Exploration of New Bioconjugation Methodologies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a rapidly growing field with applications in diagnostics, therapeutics, and basic biological research. nih.govresearchgate.net The aminooxy group is a prime functional group for bioconjugation due to its ability to form stable oxime bonds with carbonyl groups under physiological conditions. acs.orgnih.govbroadpharm.com

Acetamide, 2-(aminooxy)-N,N-diethyl- can serve as a valuable linker in bioconjugation strategies. The aminooxy group can be used to attach the molecule to a biomolecule (such as a protein or antibody) that has been engineered to contain an aldehyde or ketone handle. The diethyl acetamide end could then be used to attach a payload, such as a drug molecule or a fluorescent dye.

A key area for future research is the development of bifunctional linkers with tunable properties. The N,N-diethyl acetamide group in the target molecule could influence the linker's solubility and pharmacokinetic properties. By modifying the acetamide structure, it may be possible to create a library of linkers with varying characteristics, allowing for the optimization of bioconjugate performance. Furthermore, the development of cleavable linkers based on this scaffold could enable the controlled release of payloads at a target site. nih.gov

Synergistic Integration with Emerging Chemical Technologies

The future of chemical synthesis lies in the integration of traditional methods with emerging technologies that offer enhanced efficiency, safety, and sustainability. amf.ch Acetamide, 2-(aminooxy)-N,N-diethyl- is well-suited to be a part of this technological evolution.

Flow Chemistry: C-H functionalization reactions often require carefully controlled conditions. rsc.org The use of continuous-flow reactors allows for precise control over reaction parameters, leading to improved yields and safety. rsc.orgresearchgate.net Future research could focus on adapting C-H functionalization reactions utilizing Acetamide, 2-(aminooxy)-N,N-diethyl- as a directing group to flow chemistry setups. This would not only enhance the efficiency of these reactions but also facilitate their scale-up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.